1-Benzyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-Benzyl-5-oxopyrrolidine-3-carboxamide is a chemical compound with the molecular formula C12H14N2O2.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-5-oxopyrrolidine-3-carboxamide is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines .
Mode of Action
This compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, thereby preventing the chemokines from binding to the receptor . This prevents the activation of the receptor and inhibits the downstream signaling pathways .
Biochemical Pathways
The compound interferes with the chemokine signaling pathway . By blocking the CCR5 receptor, it prevents the chemokines from activating the receptor and initiating the signaling cascade . This can lead to a decrease in the immune response and inflammation .
Result of Action
The result of the action of this compound is the inhibition of the CCR5 receptor . This can lead to a decrease in the immune response and inflammation, which could potentially be beneficial in conditions where these processes are overactive .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by factors such as temperature and pH . Furthermore, the presence of other substances in the body could potentially interact with the compound and affect its action.
Preparation Methods
The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of benzylamine with a suitable pyrrolidine precursor under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
1-Benzyl-5-oxopyrrolidine-3-carboxamide has garnered significant attention in scientific research due to its versatile applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including drug development for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Benzyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFFGHGZXQWFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411090 | |
Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116041-19-1 | |
Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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